Sodium isoferulate

Vue d'ensemble

Description

Sodium isoferulate is a compound that has been the subject of scientific research for its potential applications in various fields. It is a sodium salt of isoferulic acid, a natural phenolic acid found in various plants. Sodium isoferulate has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for further study. In

Applications De Recherche Scientifique

1. Sodium in Chemical Research

Sodium's reactivity in moist air presents challenges in chemical research, necessitating careful handling and measurement methods. Branca and Loiselle (1996) describe a simple method for small quantity applications using disposable microcapillary pipettes, allowing the use of sodium in various research settings, particularly in chemistry experiments and analyses (Branca & Loiselle, 1996).

2. Sodium Batteries

Delmas (2018) provides an overview of the research on sodium batteries over the last 50 years, emphasizing the role of sodium in high-energy batteries for load leveling and electrical vehicles. This research is crucial for the development of renewable energy technologies and their integration into smart grids (Delmas, 2018).

3. Biomedical Applications: Sodium MRI

Madelin and Regatte (2013) discuss the biomedical applications of sodium magnetic resonance imaging (MRI) in vivo. Sodium MRI is increasingly important in translational imaging research as it provides direct, quantitative biochemical information on tissue viability and cell integrity, aiding in the diagnosis and prognosis of various diseases (Madelin & Regatte, 2013).

4. Sodium in Solar Cell Technology

Andres et al. (2018) explore the use of sodium in the synthesis of kesterite thin films for solar cells. This research is significant for improving the performance of solar cells, where sodium plays a role in affecting grain growth and morphology (Andres et al., 2018).

5. Sodium in Optics and Interferometry

Chapman et al. (1995) investigate the use of sodium molecules in optics and interferometry. This research contributes to the understanding of the quantum mechanical treatment of complex systems, which is key in modern physics and the development of coherent manipulation techniques (Chapman et al., 1995).

6. Sodium NMR/MRI in Anisotropic Systems

Propriétés

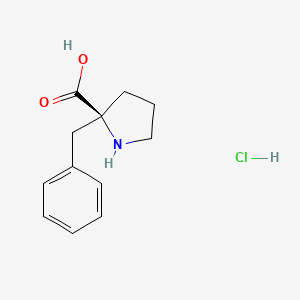

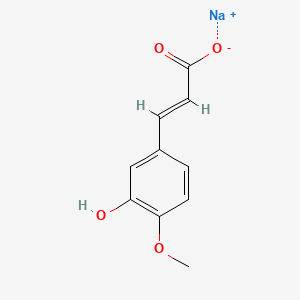

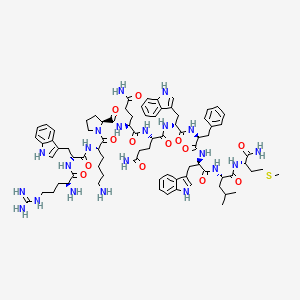

IUPAC Name |

sodium;(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.Na/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGXMEGLIMXDNB-WGCWOXMQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149434 | |

| Record name | Sodium isoferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium isoferulate | |

CAS RN |

110993-57-2 | |

| Record name | Sodium isoferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110993572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium isoferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ISOFERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2BE5DM80G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)

![(1R,2R,4S,8R,10R,14R,18S)-14-hydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-ene-11,17-dione](/img/structure/B561271.png)